N,2,3-trimethyl-2H-indazol-6-amine is a significant organic compound that serves as a crucial building block for the synthesis of various pharmaceuticals, including pazopanib, an anti-cancer drug. This compound is characterized by its unique indazole structure, which contributes to its biological activity and chemical reactivity.
N,2,3-trimethyl-2H-indazol-6-amine is classified as an indazole derivative. Indazoles are bicyclic compounds consisting of a five-membered ring fused to a six-membered aromatic ring. The specific compound can be represented by the chemical formula and has a CAS number of 444731-75-3. It is often synthesized from simpler indazole derivatives through various chemical reactions, making it accessible for research and pharmaceutical applications.
The synthesis of N,2,3-trimethyl-2H-indazol-6-amine has been explored through several methods. One notable approach involves alternating between reduction and methylation steps, achieving a yield comparable to existing methods. For instance, the synthesis starts with 3-methyl-6-nitro-1H-indazole, which undergoes selective methylation at the N2 position to produce the desired compound .
Technical Details:
N,2,3-trimethyl-2H-indazol-6-amine features a fused indazole ring system with three methyl groups attached to the nitrogen atoms and carbon positions on the ring. The molecular structure can be depicted as follows:
The compound exhibits characteristic peaks in nuclear magnetic resonance (NMR) spectroscopy that confirm its structure. For instance, in NMR (400 MHz), distinct signals corresponding to the aromatic protons and methyl groups are observed .
N,2,3-trimethyl-2H-indazol-6-amine participates in various chemical reactions due to its functional groups. These include:
Technical Details:
The synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine involves condensation with 2-chloropyrimidine derivatives under basic conditions .
The mechanism of action for N,2,3-trimethyl-2H-indazol-6-amine primarily relates to its role as an intermediate in the synthesis of pazopanib. Pazopanib functions as a tyrosine kinase inhibitor that disrupts tumor growth by inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).
Studies have shown that compounds containing the indazole moiety exhibit significant biological activity against various cancer cell lines, suggesting that N,2,3-trimethyl-2H-indazol-6-amine may contribute similarly when incorporated into more complex molecules like pazopanib .
N,2,3-trimethyl-2H-indazol-6-amine typically appears as a yellow crystalline solid with a melting point range consistent with similar indazole derivatives.
Relevant Data:
The compound's stability and solubility profile make it suitable for pharmaceutical formulations where solubility can affect bioavailability.
N,2,3-trimethyl-2H-indazol-6-amine is primarily used in:
Indazole derivatives demonstrate remarkable versatility as tyrosine kinase inhibitors due to their capacity for hydrogen bonding and hydrophobic interactions within adenosine triphosphate (ATP)-binding sites. The bicyclic indazole scaffold structurally resembles the adenine component of ATP, enabling competitive inhibition by forming critical hydrogen bonds with kinase hinge regions. This molecular mimicry disrupts phosphorylation cascades essential for pathological processes including angiogenesis and tumor proliferation. The nitrogen atom at position 1 of the indazole ring (1H-tautomer) typically engages in hydrogen bonding with kinase backbone residues, while substituents at positions 3, 6, and the second nitrogen atom provide opportunities for potency and selectivity optimization [9].
Table 1: Key Structural Features of Indazole Derivatives Enabling Kinase Inhibition
| Structural Feature | Role in Kinase Inhibition | Representative Derivatives |
|---|---|---|
| N1 Position (1H-tautomer) | Hydrogen bond donation to kinase backbone | Bendazac, Benzydamine |
| C3 Substituents | Modulation of hydrophobic pocket interactions | 3-Perfluoroalkylated derivatives |
| Aromatic Ring Substituents | Optimization of π-π stacking and solubility | 6-Amino derivatives |
| N2 Methylation | Tautomeric control and metabolic stability | N,2,3-Trimethyl-2H-indazol-6-amine |
The pharmacological significance of this chemotype is evidenced by multiple clinically approved agents, including the vascular endothelial growth factor receptor (VEGFR) inhibitor pazopanib and the poly polymerase inhibitor niraparib. These agents exploit the indazole scaffold's dual capacity for target engagement and pharmacokinetic optimization. The strategic introduction of methyl groups at the N2 and N positions in N,2,3-trimethyl-2H-indazol-6-amine exemplifies rational drug design to address limitations of earlier indazole derivatives, particularly regarding tautomer stability and metabolic vulnerability. The methylation pattern prevents undesirable N1-alkylation, enforces the 2H-tautomer conformation preferred for VEGFR binding, and reduces oxidative deamination susceptibility at the C6 amine [1] [3] [9].
N,2,3-Trimethyl-2H-indazol-6-amine serves as the indispensable indazole component in pazopanib hydrochloride (Votrient), an orally administered multitargeted tyrosine kinase inhibitor approved for advanced renal cell carcinoma and soft tissue sarcoma. This fragment constitutes the eastern segment of the pazopanib molecule, connected via an aminopyrimidine linker to a western sulfonamide-containing aniline moiety. The specific structural configuration of N,2,3-trimethyl-2H-indazol-6-amine enables potent inhibition of VEGFR-2 (vascular endothelial growth factor receptor 2), platelet-derived growth factor receptor (PDGFR), and c-Kit at nanomolar concentrations [1] [3] [4].
Table 2: Structural Contributions of N,2,3-Trimethyl-2H-indazol-6-amine to Pazopanib Functionality
| Structural Element | Biological Function | Molecular Interactions |
|---|---|---|
| N2-Methyl Group | Enforces 2H-tautomer conformation | Prevents N1-protonation, optimizes binding orientation |
| C3-Methyl Group | Enhances hydrophobic pocket complementarity | Van der Waals interactions with Leu840 and Val848 in VEGFR-2 |
| C6-Dimethylamine | Serves as hydrogen bond acceptor | Binds to Glu885 and Asp1046 in VEGFR-2 activation loop |
| Indazole Core | Mimics adenine motif | π-π stacking with Phe918 in VEGFR-2 hinge region |
The compound's structural significance is revealed through binding analyses demonstrating that the dimethylamino group at position 6 forms critical hydrogen bonds with glutamate 885 and aspartate 1046 residues within the VEGFR-2 activation loop. Meanwhile, the N2-methyl group enforces the 2H-tautomer conformation essential for optimal positioning within the hydrophobic pocket lined by leucine 840 and valine 848. This precise molecular recognition differentiates it from simpler indazole derivatives like 2-methyl-2H-indazol-6-amine (CAS 50593-30-1), which lacks the C3 methyl group necessary for enhanced hydrophobic interactions [8] [10].
Synthetic accessibility and stability further establish N,2,3-trimethyl-2H-indazol-6-amine as the preferred intermediate over alternative pazopanib precursors. Unlike 6-amino-1H-indazole derivatives that require protection as hydrochloride salts due to amine reactivity, the tertiary amine in N,2,3-trimethyl-2H-indazol-6-amine demonstrates superior stability during manufacturing processes. This attribute simplifies the final coupling reaction with 2-chloro-4-aminopyrimidine intermediates to form the complete pazopanib scaffold (N-(2-chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine; CAS 444731-75-3), a pivotal transformation achieved under mild basic conditions without epimerization concerns [1] [7] [10].
The structural optimization embodied in this compound has inspired development of next-generation anti-angiogenic therapeutics. Modifications at the C3 position, substitution patterns on the exocyclic amine, and exploration of fused ring systems demonstrate how this scaffold serves as a versatile template for overcoming resistance mechanisms and improving selectivity profiles. These efforts validate the strategic importance of N,2,3-trimethyl-2H-indazol-6-amine as both a therapeutic building block and a starting point for novel inhibitor design targeting pathological angiogenesis in oncology and ophthalmology [3] [4] [9].
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: